molecular formula C10H7F2N B598566 5-(Difluoromethyl)isoquinoline CAS No. 1204298-57-6

5-(Difluoromethyl)isoquinoline

Cat. No.: B598566
CAS No.: 1204298-57-6
M. Wt: 179.17
InChI Key: ZVRXAEMZFIXFBK-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)isoquinoline can be achieved through several methods:

    Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Fluorinated Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.

    Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 7-Fluoroisoquinoline
  • 5,7-Difluoroisoquinoline

Comparison: 5-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This uniqueness often translates to different biological activities and applications .

Properties

IUPAC Name

5-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRXAEMZFIXFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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